3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-O-ethyl 5-O-methyl 1H-pyrazole-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(12)6-4-5(9-10-6)7(11)13-2/h4H,3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILKFZKLJLAGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Pyrazole-3,5-dicarboxylates
The synthesis of symmetrically substituted pyrazole-3,5-dicarboxylates provides the foundational chemistry upon which more complex asymmetrical syntheses are built.
The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition, is a powerful and widely used method for constructing the five-membered pyrazole (B372694) ring. researchgate.net This reaction typically involves the combination of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne. mdpi.com For the synthesis of pyrazole-3,5-dicarboxylates, ethyl diazoacetate can be reacted with alkynes bearing an electron-withdrawing group. researchgate.net
The reaction is noted to be pH-dependent; for instance, using protic catalysis at a pH of 3.5 can result in a mixture of regioisomers, whereas at a pH of 5.5, the 3,5-disubstituted isomer can be obtained exclusively. researchgate.net The use of aqueous micellar catalysis with surfactants has been shown to improve reaction cleanliness and yield. researchgate.net This method provides a direct route to the pyrazole core with ester functionalities already in place.
Table 1: Examples of 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
| Dipole | Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl Diazoacetate | Ethyl Propiolate | 1.5% wt TPGS-750-M/H2O, pH 5.5 | Diethyl 1H-pyrazole-3,5-dicarboxylate | 78% | researchgate.net |
| Nitrile Imines | Ninhydrin-derived Carbonates | Not specified | 1,3,5-Trisubstituted Pyrazoles | Up to 95% | rsc.org |
| Diazo Compounds | Bromovinyl Acetals | In situ generation from N-tosylhydrazones | 3,5-Disubstituted Pyrazoles | Up to 92% | researchgate.net |
Condensation reactions provide a classic and robust pathway to the pyrazole nucleus. The Knorr pyrazole synthesis is a cornerstone of this approach, involving the reaction of a hydrazine with a 1,3-dicarbonyl compound. chemhelpasap.comjk-sci.com To generate pyrazole-3,5-dicarboxylates, the required 1,3-dicarbonyl precursor is typically a derivative of a 2,4-dioxo-pentanedioate.
A common strategy to access these dicarbonyl precursors is the Claisen condensation. masterorganicchemistry.com This reaction involves the base-mediated condensation of two ester molecules to form a β-keto ester. For example, a "crossed" Claisen condensation between an oxalate ester (like diethyl oxalate) and a ketone can generate the necessary 1,3-dicarbonyl moiety, which can then be cyclized with a hydrazine in a subsequent Knorr reaction step to yield the pyrazole ring. researchgate.netnih.gov One-pot procedures combining the Claisen condensation and Knorr reaction have been developed for efficiency. researchgate.netorganic-chemistry.org
Table 2: Knorr Pyrazole Synthesis Overview
| Carbonyl Component | Hydrazine Component | Key Features | Resulting Product Class | Reference |
|---|---|---|---|---|
| 1,3-Dicarbonyl Compound | Hydrazine | Acid-catalyzed condensation | Pyrazole | jk-sci.com |
| β-Ketoester | Hydrazine | Forms a hydrazone intermediate, followed by intramolecular cyclization | Pyrazolone | chemhelpasap.com |
| In situ generated 2,4-diketo esters | Arylhydrazine hydrochlorides | "One-pot" sequence with Claisen condensation | 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids | organic-chemistry.org |
Approaches for Asymmetrical Pyrazole-3,5-Diesters, Including 3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate
The synthesis of asymmetrically substituted diesters like this compound introduces the challenge of regioselectivity. The two ester groups must be differentiated, which requires either directed synthesis or selective modification of a common precursor.
Achieving regioselectivity is paramount when constructing an asymmetrically substituted pyrazole ring from acyclic precursors. In the context of condensation and cycloaddition reactions, the use of unsymmetrical starting materials can lead to mixtures of products if the reaction is not properly controlled.
For the Knorr synthesis, reacting an unsymmetrical 1,3-dicarbonyl compound with hydrazine can yield two different regioisomers. jk-sci.com The outcome is often dictated by the differential reactivity of the two carbonyl groups. Similarly, in 1,3-dipolar cycloadditions, the reaction of a diazoalkane with an unsymmetrical alkyne can produce a mixture of 3,4- and 3,5-disubstituted pyrazoles. researchgate.net
Modern methods have been developed to address this challenge. For instance, base-mediated [3+2] cycloadditions using specifically designed reactants, such as 2-alkynyl-1,3-dithianes and sydnones, have been shown to proceed with excellent regioselectivity under mild conditions. acs.orgnih.gov Such strategies allow for the predictable placement of substituents on the pyrazole core.
A highly effective and unambiguous route to asymmetrical pyrazole-3,5-diesters involves the use of 1H-pyrazole-3,5-dicarboxylic acid as a common precursor. This approach circumvents the regioselectivity issues inherent in ring-forming reactions from acyclic components.
The synthesis typically proceeds in a stepwise fashion:
Preparation of the Diacid : 1H-pyrazole-3,5-dicarboxylic acid can be synthesized via the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate. chemicalbook.com
Selective Esterification : The diacid is then subjected to sequential or controlled esterification. This can be achieved by protecting one carboxylic acid group while esterifying the other, followed by deprotection and esterification of the second group with a different alcohol. Alternatively, a one-pot method may involve mono-esterification under controlled conditions, followed by the addition of a second alcohol and esterification agent. For example, the diacid can be converted to a dimethyl ester, which can then be selectively hydrolyzed and re-esterified. chemicalbook.com
This derivatization strategy offers precise control over the final structure, ensuring the ethyl and methyl groups are located at the desired 3- and 5-positions.
A more contemporary and powerful strategy for the regiocontrolled synthesis of highly substituted pyrazoles involves a tandem catalytic cross-coupling and electrocyclization sequence. organic-chemistry.orgnih.gov This method allows for the conversion of differentially substituted acyclic and cyclic enol triflates with a range of diazoacetates to produce 3,4,5-trisubstituted pyrazoles. nih.govacs.org
The process begins with a palladium-catalyzed cross-coupling of an enol triflate and a diazoacetate, which forms a vinyl diazoacetate intermediate. nih.gov This intermediate then undergoes a thermal 1,5-electrocyclization to form the pyrazole ring. organic-chemistry.org The key advantage of this methodology is the absolute regiocontrol it provides, as the substitution pattern of the final pyrazole is predetermined by the structures of the initial enol triflate and diazoacetate. organic-chemistry.org This approach is well-suited for creating complex pyrazoles with specific and diverse substitution patterns, including asymmetrical diesters.
Table 3: Optimization of Tandem Cross-Coupling/Electrocyclization
| Catalyst | Solvent | Base | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | N-methylmorpholine (NMM) | 60 °C | Pyrazole as sole product in 84% yield | nih.gov |
Functionalization and Derivatization Strategies
The structural motif of this compound, featuring a reactive pyrazole core and ester functionalities, allows for a range of chemical modifications. These modifications are pivotal for the development of novel compounds with tailored electronic and steric properties. Key strategies for the derivatization of this pyrazole system include N-alkylation and N-derivatization, as well as halogenation followed by palladium-catalyzed cross-coupling reactions.
N-Alkylation and N-Derivatization
The presence of a reactive nitrogen atom in the pyrazole ring of this compound allows for the introduction of various substituents through N-alkylation and N-derivatization. These reactions are fundamental in modifying the compound's physical and chemical properties.
A general and efficient method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate electrophiles in the presence of a Brønsted acid catalyst. This approach provides a valuable alternative to traditional methods that often require strong bases or high temperatures. For instance, the N-alkylation of a structurally similar compound, dimethyl 1H-pyrazole-3,5-dicarboxylate, has been successfully achieved with (1-phenylethyl)acetimidate under acidic conditions to yield dimethyl 1-(1-phenylethyl)-1H-pyrazole-3,5-dicarboxylate. mdpi.comsemanticscholar.org This reaction demonstrates the feasibility of introducing benzylic substituents onto the pyrazole nitrogen.
Unsymmetrical pyrazoles can lead to a mixture of two possible regioisomers upon N-alkylation, with the major product typically being determined by steric factors. semanticscholar.org The reaction conditions for N-alkylation can be optimized to favor the formation of the desired regioisomer.
| Reactant | Reagent | Catalyst | Product | Yield |
| Dimethyl 1H-pyrazole-3,5-dicarboxylate | (1-phenylethyl)acetimidate | Brønsted acid | Dimethyl 1-(1-phenylethyl)-1H-pyrazole-3,5-dicarboxylate | 44% |
Data derived from studies on a closely related pyrazole derivative.
Advanced Structural Elucidation and Solid State Analysis
Spectroscopic Characterization Methodologies
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization Mass Spectrometry (ESI-MS)) for Compound Verification
Mass spectrometry is a fundamental analytical technique for the determination of the molecular weight and elemental composition of a compound. For the verification of 3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate, both ESI-MS and HRMS would be employed to confirm its molecular formula, C₉H₁₂N₂O₄, which corresponds to a molecular weight of 212.0797 g/mol .
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly useful for polar molecules like pyrazole (B372694) derivatives, as it typically produces intact molecular ions with minimal fragmentation. In the case of this compound, ESI-MS in positive ion mode would be expected to yield the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 213.0870. The observation of this ion would provide initial confirmation of the compound's molecular weight.
High-Resolution Mass Spectrometry (HRMS)
Following the initial identification by ESI-MS, High-Resolution Mass Spectrometry is employed to determine the exact mass of the molecular ion with a high degree of accuracy (typically to within 5 ppm). This precise mass measurement allows for the unambiguous determination of the elemental composition of the ion. For the protonated molecule of this compound ([C₉H₁₃N₂O₄]⁺), the calculated exact mass is 213.0870. An experimentally determined mass that matches this theoretical value would provide strong evidence for the correct elemental formula, thereby verifying the identity of the synthesized compound.
To illustrate the application of these techniques, the following table presents hypothetical HRMS data for this compound, based on the expected analytical results.
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 213.0870 | 213.0868 | -0.94 |
| [M+Na]⁺ | 235.0689 | 235.0687 | -0.85 |
Supramolecular Architectures and Non Covalent Interactions
Hydrogen Bonding Networks
Hydrogen bonds are the cornerstone of the supramolecular architecture of many organic compounds, and 3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate is no exception. The presence of hydrogen bond donors (N-H group of the pyrazole (B372694) ring) and acceptors (carbonyl oxygen atoms of the ester groups and the pyrazole nitrogen) facilitates the formation of robust and directional hydrogen bonding networks.
N-H···O and O-H···O Hydrogen Bonds
The primary hydrogen bonding motif observed in pyrazole derivatives involves the pyrazole N-H group. In the solid state, pyrazole-3,5-dicarboxylic acid molecules are known to form one-dimensional chains through N-H···O hydrogen bonds, with reported distances of 2.776 Å. researchgate.net Additionally, in hydrated structures, water molecules can act as bridges, forming O-H···O hydrogen bonds that link the primary chains, with distances around 2.597 Å and 2.780 Å. researchgate.net This intricate network of hydrogen bonds is crucial in the formation of stable supramolecular structures.
Anion-Dependent Hydrogen Bonding Assemblies
The hydrogen bonding patterns in pyrazole-based structures can be significantly influenced by the presence of anions. Metal complexes of pyrazole ligands have been shown to act as anion receptors, where the N-H groups of the pyrazole rings form hydrogen bonds with the anions. nih.govresearchgate.netfigshare.com For instance, in certain manganese and rhenium tris(pyrazole) complexes, hydrogen bonds are formed between the N-H groups and anions like perrhenate and nitrate (B79036). nih.govresearchgate.net The geometry and strength of these interactions are dependent on the nature of the anion, highlighting the role of anions in templating the supramolecular assembly.
Aromatic and Other Non-Covalent Interactions
In addition to hydrogen bonding, aromatic interactions are pivotal in the stabilization of the crystal structures of pyrazole derivatives, leveraging the π-electron system of the pyrazole ring.
π-π Stacking Interactions
π-π stacking interactions are a common feature in the crystal packing of aromatic molecules. In the extended structures of pyrazole-containing compounds, these interactions link molecules into dimers or larger aggregates. researchgate.net The geometry of these interactions can vary, with both face-to-face and slipped-stacking arrangements observed, contributing to the formation of one- and two-dimensional supramolecular layers. researchgate.net
Anion-π and C-H···π Interactions
Based on a comprehensive search of available scientific literature, there is no specific research data concerning the supramolecular architectures and non-covalent interactions of the compound "this compound." The topics outlined, including its crystal engineering, self-assembly phenomena, formation of supramolecular frameworks, and the role of solvates or co-crystallization, are contingent upon experimental crystallographic data which does not appear to be published for this specific molecule.
Therefore, it is not possible to generate a scientifically accurate article that adheres strictly to the requested outline and focuses solely on "this compound." Information available for related pyrazole dicarboxylate derivatives cannot be substituted, as this would violate the explicit instructions to focus singularly on the specified compound.
Coordination Chemistry of Pyrazole 3,5 Dicarboxylate Ligands
Ligand Design and Coordination Modes
The structural framework of pyrazole-3,5-dicarboxylate ligands is conducive to complex formation with a variety of metal ions due to its inherent electronic and structural properties. These ligands are noted for their multifunctional coordination sites and the ability to display diverse denticity.
Multifunctional Coordination Sites (Carboxylate Oxygen, Pyrazole (B372694) Nitrogen)
Pyrazole-3,5-dicarboxylate ligands are characterized by multiple potential donor sites that facilitate coordination with metal centers. akjournals.com The primary coordination sites include the oxygen atoms of the two carboxylate groups at the 3- and 5-positions of the pyrazole ring and the nitrogen atoms of the diazole ring itself. akjournals.com This multi-donor capability allows the ligand to act as a versatile building block in supramolecular chemistry. The deprotonation of the carboxylic acid groups yields carboxylate anions that readily bind to metal ions. Infrared spectroscopy data confirms the coordination of these carboxylate groups, with the large difference in asymmetric and symmetric stretching frequencies (Δν(COO) > 200 cm⁻¹) indicating a monodentate coordination mode for both carboxylate groups in certain transition metal complexes. akjournals.com
Synthesis and Structural Diversity of Metal Complexes
The reaction of pyrazole-3,5-dicarboxylate ligands with various metal salts has yielded a rich variety of coordination compounds. The structural diversity stems from the ligand's flexible coordination behavior and the influence of factors such as the metal ion's identity, solvent, and temperature. rsc.org
Transition Metal Complexes (e.g., Copper(II), Cobalt(II), Nickel(II), Chromium(III), Zinc(II) Complexes)
A range of divalent transition metal complexes with 3,5-pyrazoledicarboxylate have been synthesized and characterized. akjournals.com These complexes often take the empirical formula M(pz(COO)₂)(H₂O)₂, where M can be Mn(II), Co(II), Ni(II), Cu(II), or Zn(II). akjournals.com The synthesis typically involves the reaction of the corresponding metal salt with the ligand in an aqueous solution.
For example, copper(II) complexes of pyrazole-3,5-dicarboxylic acid (H₃pzdc) have shown remarkable structural variation depending on the solvent and temperature. rsc.org Reactions with Cu(II) have produced cyclic dinuclear anionic units, one-dimensional coordination chains, and even a 3D pillar-layer cationic coordination framework. rsc.org The structural outcome is highly sensitive to the reaction medium, with different structures being formed in aqueous solutions versus mixtures of water with solvents like N,N'-dimethylformamide (DMF), ethanol, or acetonitrile. rsc.org
Below is a table summarizing some of the synthesized transition metal complexes with the pyrazole-3,5-dicarboxylate ligand.
| Metal Ion | Compound Formula | Proposed Geometry | Reference |
| Manganese(II) | Mn(pz(COO)₂)(H₂O)₂ | Octahedral | akjournals.com |
| Cobalt(II) | Co(pz(COO)₂)(H₂O)₂ | Octahedral | akjournals.com |
| Nickel(II) | Ni(pz(COO)₂)(H₂O)₂ | Octahedral | akjournals.com |
| Copper(II) | Cu(pz(COO)₂)(H₂O)₂ | Octahedral | akjournals.com |
| Zinc(II) | Zn(pz(COO)₂)(H₂O)₂ | Octahedral | akjournals.com |
| Cadmium(II) | Cd(pz(COO)₂)(H₂O)₂ | Octahedral | akjournals.com |
| Copper(II) | Cu₂(pzdc)₂(H₂O)₂(H₂O)₆ | Dinuclear Unit | rsc.org |
| Copper(II) | {Cu₂(pzdc)₂}ₙ | 1D Ladder Chain | rsc.org |
Lanthanide Coordination Polymers
Pyrazole-3,5-dicarboxylic acid is also an effective ligand for constructing coordination polymers with lanthanide ions. researchgate.net The diverse coordinating modes of the ligand, coupled with the variable coordination numbers of lanthanide(III) ions, lead to the formation of complex multidimensional structures. The lanthanide contraction effect can also play a role in the structural diversity observed across a series of lanthanide complexes with the same ligand. rsc.org These materials are of interest for their potential applications in areas such as luminescence. researchgate.net
Organometallic Complexes (e.g., Organotin Derivatives)
The coordination chemistry of pyrazole-3,5-dicarboxylic acid extends to organometallic compounds, particularly with organotin substrates. acs.org Reactions with di- and triorganotin chlorides and oxides have led to the formation of novel coordination polymers. For instance, the reaction with dibenzyltin dichloride produced a coordination polymer containing a large organotin macrocycle. acs.org Similarly, reactions with tributyltin oxide resulted in a 2D coordination polymer where dinuclear tin macrocycles are linked by tributyltin bridges, a process that involves an unusual cleavage of a tin-alkyl bond. acs.org These studies demonstrate the ligand's ability to assemble complex supramolecular structures with main-group organometallic moieties.
Influence of Ancillary Ligands and Counter-Anions on Coordination Architectures
The final structure of a coordination polymer is not dictated solely by the primary metal ion and the pyrazole-dicarboxylate ligand. Ancillary ligands and counter-anions present in the reaction medium play a crucial role in directing the self-assembly process, leading to vastly different structural outcomes from the same set of primary components.
Ancillary ligands, often N-donor linkers like 1,2-di(4-pyridyl)ethylene (dpe), can act as pillars or bridges, extending the dimensionality of the framework. For instance, in copper(II) coordination polymers based on pyrazole-3,5-dicarboxylic acid (H3pzdc) and dpe, the resulting structures are three-dimensional porous cationic pillar-layered frameworks. rsc.org The pyrazole-dicarboxylate ligand forms layers which are then connected by the dpe pillars.
Counter-anions exert significant influence through direct coordination to the metal center or by templating the framework via electrostatic interactions and hydrogen bonding. mdpi.com Studies have shown that using different copper(II) salts with the same pyrazole-dicarboxylate and ancillary ligands under identical solvothermal conditions yields a variety of structures. rsc.org For example, when nitrate (B79036) (NO₃⁻), perchlorate (B79767) (ClO₄⁻), or tetrafluoroborate (B81430) (BF₄⁻) are used as counter-anions, they are incorporated into the channels of the cationic framework without directly coordinating to the metal, resulting in isostructural compounds. rsc.org However, the introduction of anions with different coordination abilities, such as phosphate (B84403) (PO₄³⁻), can lead to entirely different architectures where the anion itself becomes an integral part of the framework, linking metal centers. rsc.org The steric hindrance and coordination mode of the anion can dictate the final dimensionality and topology of the network. mdpi.com
| Compound Formula | Anion (X) | Role of Anion | Resulting Architecture |
| {[Cu₂(pzdc)(dpe)₂]X}n | NO₃⁻, ClO₄⁻, BF₄⁻ | Lattice monoanion in channels | 3D porous cationic pillar-layered framework |
| {Cu₅(HPO₄)₂(pzdc)₂(dpe)₃₅}n | HPO₄²⁻ | μ₄-linking between Cu(II) centers | 3D coordination framework |
Data sourced from Dalton Transactions. rsc.org
Architecture of Coordination Polymers and Metal-Organic Frameworks
The assembly of pyrazole-3,5-dicarboxylate ligands with metal ions gives rise to complex coordination polymers and MOFs. The architecture of these materials is defined by the fundamental building units formed and the way they are interconnected.
Dinuclear and Polynuclear Building Units
A common feature in the coordination chemistry of pyrazole-dicarboxylates is the formation of well-defined dinuclear or polynuclear clusters that act as secondary building units (SBUs). These SBUs are then linked together to construct the extended framework.
For example, reactions involving pyrazole-3,5-dicarboxylic acid (H₃pzdc) and copper(II) ions have been shown to produce cyclic dinuclear Cu(II) anionic units, [Cu₂(pzdc)₂(H₂O)₂]. rsc.org These dinuclear units can then be linked by other ligands or interact through hydrogen bonding to form higher-dimensional structures. In other systems, tetranuclear Cu(II) complexes and even larger clusters have been identified. rsc.org Similarly, neodymium ions react with 3,5-pyrazole dicarboxylic acid to form basic structural units containing two neodymium ions bridged by the oxygen atom of a carboxylate group. google.com The formation of these polynuclear SBUs is a key factor in the construction of robust and porous frameworks. acs.org
Examples of Polynuclear Units in Pyrazole-Dicarboxylate Complexes
| Metal Ion | Ligand System | Observed Building Unit | Reference |
|---|---|---|---|
| Copper(II) | Pyrazole-3,5-dicarboxylic acid (H₃pzdc) | Cyclic dinuclear [Cu₂(pzdc)₂(H₂O)₂] units | rsc.org |
| Copper(II) | Pyrazole-3,5-dicarboxylic acid (H₃pzdc) | Anionic tetranuclear Cu(II) complex | rsc.org |
| Neodymium(III) | 3,5-Pyrazole dicarboxylic acid | Dinuclear [Nd₂(L₁)₃·6H₂O] units | google.com |
Anion-Dependent Self-Assembly and Structural Transformations within Coordination Polymers
The process of self-assembly in pyrazole-dicarboxylate based coordination polymers is highly sensitive to the nature of the anions present during synthesis. rsc.org As discussed previously, anions can dictate the resulting structure by acting as templates or by directly participating in the framework construction. mdpi.com
Furthermore, the assembled structures can often undergo post-synthetic transformations induced by anions. For instance, the isostructural frameworks of {[Cu₂(pzdc)(dpe)₂]X}n (where X = NO₃⁻, ClO₄⁻, BF₄⁻) can exhibit anion-exchange properties. While these frameworks show irreversible chemisorption of the thiocyanate (B1210189) (SCN⁻) anion without structural collapse, they undergo a complete structural transformation when exposed to the azide (B81097) (N₃⁻) anion. rsc.org This highlights the dynamic nature of these coordination polymers and the potential for anion-triggered switching of material properties. These transformations are driven by the different coordination preferences and steric/electronic profiles of the incoming anions compared to the resident ones.
Stereochemistry and Chirality in Coordination Complexes
The introduction of chirality into coordination polymers and MOFs is of great interest for applications in enantioselective separation, catalysis, and sensing. Pyrazole-based ligands, including dicarboxylate derivatives, can be employed to construct chiral frameworks. acs.org
Chirality can arise from several sources:
Use of Chiral Ligands: Synthesizing the framework from an enantiomerically pure pyrazole-dicarboxylate ligand.
Spontaneous Resolution: Achiral ligands can assemble into chiral structures, crystallizing as a racemic mixture of enantiomorphic crystals or, more rarely, undergoing spontaneous resolution to yield bulk enantiopure samples.
Helical Structures: The linking of metal centers by pyrazole-based ligands can lead to the formation of helical chains, which possess inherent chirality (P- or M-helicity). acs.orgresearchgate.net
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
DFT has proven to be a powerful tool for elucidating the intricacies of pyrazole (B372694) derivatives, offering a balance between computational cost and accuracy.
Geometry Optimization and Conformational Analysis
Computational studies on pyrazole derivatives, including those with ester functionalities, have been conducted to determine their most stable geometric configurations. nih.gov For similar pyrazole dicarboxylate systems, geometry optimization calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, indicate that the pyrazole ring adopts a near-planar conformation. nih.govnih.gov This planarity is a result of the aromatic character of the five-membered ring.
Energetic Analysis of Non-Covalent Interactions (e.g., Dimerization Energies)
Non-covalent interactions are crucial in determining the solid-state architecture and solution-phase behavior of 1H-pyrazole systems. The presence of both a hydrogen-bond donor (the N-H group) and acceptors (the lone pairs on the second nitrogen atom and the carbonyl oxygens of the ester groups) allows for the formation of various intermolecular assemblies. nih.gov
Pyrazoles are well-known to form cyclic dimers, trimers, or linear chains (catemers) through N-H···N hydrogen bonds in the solid state and in non-polar solvents. nih.govrsc.org The strength of these interactions dictates the dimerization energy. For pyrazole derivatives lacking strong hydrogen-bonding substituents, dimerization through N-H···N hydrogen bonds is a common motif. rsc.org The introduction of ester groups, as in 3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate, provides additional sites for hydrogen bonding. This can lead to more complex hydrogen-bonding networks, including N-H···O interactions with the carbonyl oxygen. In the crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate, the molecules are connected into a dimer via intermolecular N—H⋯O and N—H⋯N hydrogen bonds.
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical properties. nih.gov
A large HOMO-LUMO gap suggests high electronic stability and low chemical reactivity, as a greater amount of energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is typically a π-orbital delocalized over the pyrazole ring, while the LUMO is a π*-antibonding orbital. The energies of these orbitals, and thus the gap, are influenced by the nature of the substituents on the ring.
For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability. nih.gov Other pyrazole derivatives have shown HOMO-LUMO gaps in a similar range. These values can be used to calculate various reactivity descriptors, as shown in the table below.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (IP) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |
This table is based on conceptual DFT principles.
The distribution of the HOMO and LUMO across the this compound molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The ester groups, being electron-withdrawing, would influence the electron density distribution on the pyrazole ring.
Tautomerism and Prototropic Equilibria in Pyrazole-3,5-dicarboxylates
Annular Tautomerism in 1H-Pyrazole Systems
A fundamental characteristic of N-unsubstituted pyrazoles is annular tautomerism, which involves the migration of the proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov This results in two tautomeric forms that can be either identical (in symmetrically substituted pyrazoles) or distinct (in asymmetrically substituted pyrazoles like this compound).
This prototropic equilibrium is a dynamic process, and the rate of interconversion can vary significantly. nih.gov In many cases, particularly in solution at room temperature, the proton exchange is rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions and their respective substituents. nih.gov
Influence of Substituents and Environmental Factors (e.g., Solvent Effects) on Tautomeric Equilibria
In asymmetrically substituted pyrazoles, the position of the tautomeric equilibrium is determined by the relative stability of the two possible tautomers. This is influenced by both the electronic nature of the substituents and environmental factors, such as the solvent. nih.govnih.gov
Substituent Effects: The electronic properties of the substituents at the 3 and 5 positions play a crucial role. Generally, electron-donating groups tend to favor the tautomer where the N-H proton is on the nitrogen atom further away from the substituent (i.e., the substituent is at position 3). nih.gov Conversely, electron-withdrawing groups tend to stabilize the tautomer where the N-H proton is adjacent to the substituent (i.e., the substituent is at position 5). nih.govnih.gov In this compound, both the ethyl and methyl ester groups are electron-withdrawing. Theoretical calculations on similar systems with ester and methyl groups have shown a preference for the tautomer where the ester group is at position 3. nih.gov
Environmental Factors: The solvent can significantly impact the tautomeric equilibrium by differentially solvating the two tautomers. nih.gov Polar and protic solvents can form hydrogen bonds with the pyrazole ring, influencing the proton transfer barrier. nih.gov For instance, water has been shown to lower the energetic barrier between tautomers by facilitating proton transfer through hydrogen-bonding networks. nih.gov In some cases, a tautomeric equilibrium can be observed in one solvent, while a single tautomer predominates in another. nih.gov For example, for certain 3,5-disubstituted pyrazoles, a tautomeric equilibrium was observed in DMSO, whereas a single tautomer was present in less polar solvents. nih.gov The choice of tautomer is often a result of a complex interplay between pyrazole aromaticity and both intra- and inter-molecular interactions. mdpi.comnih.gov
Molecular Modeling and Simulation Approaches
Computational chemistry has emerged as a powerful tool for investigating the structural, electronic, and dynamic properties of heterocyclic compounds like pyrazole derivatives. eurasianjournals.com While specific molecular modeling and simulation studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally similar pyrazole compounds provide a clear framework for how this molecule can be investigated. These computational approaches offer profound insights into molecular behavior, complementing experimental data and guiding the design of new molecules with desired properties. eurasianjournals.comnih.gov
Molecular modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are frequently employed to predict the interaction of pyrazole derivatives with biological targets. mdpi.comnih.gov For instance, in the context of drug discovery, docking simulations can elucidate the binding modes of pyrazole compounds within the active sites of enzymes like kinases or carbonic anhydrases, revealing key interactions that are crucial for their inhibitory activity. mdpi.comresearchgate.net
Density Functional Theory (DFT) calculations are a cornerstone of computational investigations for pyrazole derivatives. researchgate.netresearchgate.netbohrium.com This quantum mechanical method is used to determine the optimized molecular geometry, electronic structure, and vibrational frequencies of the molecule. researchgate.netresearchgate.net Key parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the chemical reactivity and kinetic stability of the compound. researchgate.net The HOMO-LUMO energy gap is a particularly important descriptor, with a smaller gap often indicating higher chemical reactivity. researchgate.net
The following table illustrates the types of data that can be obtained from DFT calculations for a pyrazole derivative, using hypothetical values for this compound for illustrative purposes.
Table 1: Illustrative DFT Calculation Results for this compound
| Parameter | Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -850.1234 | Thermodynamic stability of the molecule. |
| HOMO Energy (eV) | -6.54 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |
| LUMO Energy (eV) | -1.23 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |
| HOMO-LUMO Gap (eV) | 5.31 | Indicates chemical reactivity and kinetic stability. |
The table below provides a hypothetical example of results from a molecular dynamics simulation of this compound bound to a hypothetical protein target.
Advanced Functional Applications and Research Prospects
Potential in Luminescent Materials and Optical Properties
The pyrazole-3,5-dicarboxylate framework is a subject of growing interest in the development of novel luminescent materials, particularly in the construction of metal-organic frameworks (MOFs) and fluorescent sensors. While direct studies on the luminescent properties of 3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate are not extensively documented, research on analogous structures provides significant insights into its potential.
The core pyrazole (B372694) structure, with its aromaticity and tunable electronic properties, serves as an excellent chromophore. The introduction of carboxylate groups at the 3 and 5 positions provides ideal coordination sites for metal ions, facilitating the formation of stable and highly ordered structures such as MOFs. These materials can exhibit intense luminescence, which can be modulated by the choice of both the organic linker and the metal center.
For instance, a MOF constructed from a derivative, 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid, and zinc ions has demonstrated strong luminescence and has been investigated as a sensor for Fe³⁺ ions. nih.gov The fluorescence of the material is quenched in the presence of Fe³⁺, indicating its potential for selective detection. Similarly, complexes of 3-methyl-1H-pyrazole-4-carboxylic acid with cadmium and cobalt have been shown to display green fluorescence in the solid state. rsc.org
The photophysical properties of pyrazole derivatives are often characterized by ligand-centered π*←π transitions. mdpi.com The emission wavelengths and quantum yields can be fine-tuned by modifying the substituents on the pyrazole ring. It is anticipated that this compound could be a valuable building block for creating new photoluminescent materials with tailored optical properties for applications in lighting, displays, and optical sensing.
Table 1: Luminescent Properties of Related Pyrazole-Based Materials
| Compound/Material | Metal Ion | Emission Wavelength (nm) | Application |
| Zinc-based MOF with 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid | Zn²⁺ | Not specified | Luminescent sensor for Fe³⁺ |
| Cadmium complex with 3-methyl-1H-pyrazole-4-carboxylic acid | Cd²⁺ | Green fluorescence | Luminescent material |
| Pyridine-based pyrazole sensor | - | 480 | "Turn-on" fluorescent sensor for Zn²⁺ |
| Pyridine-based pyrazole sensor | - | 465 | "Turn-on" fluorescent sensor for Fe³⁺ |
Applications in Catalysis and Sensing
The nitrogen atoms in the pyrazole ring and the oxygen atoms of the carboxylate groups in this compound make it an excellent ligand for coordinating with metal ions to form catalytically active complexes. The proton-responsive nature of the N-H group in the pyrazole ring can also play a crucial role in catalytic cycles through metal-ligand cooperation. nih.gov
Protic pyrazole complexes have been investigated for their catalytic activity in a range of chemical transformations, including transfer hydrogenation and dehydrogenation reactions. nih.gov For example, iridium(III) complexes of 2-(1H-pyrazol-3-yl)pyridine have been shown to catalyze the dehydrogenation of formic acid. nih.gov While specific catalytic applications of this compound have not been reported, its structure suggests it could form stable and efficient catalysts for various organic reactions.
In the realm of chemical sensing, pyrazole derivatives have been successfully employed as "turn-on" fluorescent sensors for various metal ions. nih.govrsc.org These sensors typically exhibit a significant increase in fluorescence intensity upon binding to a specific analyte. For example, a pyrazole-based sensor has been developed that shows a 20-fold increase in fluorescence at 480 nm in the presence of Zn²⁺, and another that displays a 30-fold increase at 465 nm upon binding Fe³⁺. nih.gov The selectivity and sensitivity of these sensors can be attributed to the specific coordination environment provided by the pyrazole scaffold. The dicarboxylate functionality of this compound offers a robust platform for designing new and highly selective sensors for environmental and biological monitoring.
Table 2: Sensing Performance of Related Pyrazole-Based Fluorescent Sensors
| Sensor Type | Target Analyte | Response Mechanism | Limit of Detection (LoD) |
| Pyrazole-based sensor | Zn²⁺ | "Turn-on" fluorescence | Not specified |
| Pyrazole-based sensor | Cd²⁺ | "Turn-on" fluorescence | Not specified |
| Pyrazole-based sensor | Fe³⁺ | "Turn-on" fluorescence | 0.025 µM |
Development of Novel Functional Scaffolds for Chemical Sciences
The 1H-pyrazole-3,5-dicarboxylate core is a versatile building block for the synthesis of more complex molecular architectures and functional materials. The presence of two ester groups at the 3 and 5 positions allows for further chemical modifications, such as hydrolysis to the corresponding dicarboxylic acid, amidation, or reduction to diols. These transformations open up a wide range of possibilities for creating novel functional scaffolds.
The corresponding diacid, pyrazole-3,5-dicarboxylic acid, is a well-established linker for the construction of MOFs with diverse topologies and properties, including gas storage and separation. researchgate.netrsc.org By using the asymmetrically substituted this compound, researchers can introduce chirality and polarity into these frameworks, potentially leading to materials with unique catalytic and separation capabilities.
Furthermore, the pyrazole nucleus itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Derivatives of this compound could serve as key intermediates in the synthesis of new pharmaceutical agents.
Future Directions in Pyrazole-3,5-dicarboxylate Research and Chemical Innovation
The field of pyrazole-3,5-dicarboxylate research is poised for significant advancements. Future research is likely to focus on several key areas:
Synthesis of Novel Derivatives: The synthesis and characterization of a wider range of asymmetrically substituted pyrazole-3,5-dicarboxylates will provide a library of building blocks with diverse steric and electronic properties.
Advanced Luminescent Materials: There is a significant opportunity to develop highly efficient and stable luminescent materials based on this compound for applications in solid-state lighting, flexible displays, and anti-counterfeiting technologies.
Homogeneous and Heterogeneous Catalysis: The exploration of metal complexes of this ligand as catalysts for a broader range of organic transformations, including asymmetric catalysis, is a promising avenue of research. Immobilizing these catalysts on solid supports could lead to the development of recyclable and more sustainable catalytic systems.
Multiplex Sensing Platforms: The design of sensor arrays based on a variety of pyrazole-3,5-dicarboxylate derivatives could enable the simultaneous detection of multiple analytes, with applications in environmental monitoring, food safety, and medical diagnostics.
Computational Design: The use of computational modeling and theoretical calculations will be instrumental in predicting the properties of new materials based on this scaffold and in understanding the mechanisms of their function in catalysis and sensing. nih.gov
Q & A
Q. What are the common synthetic routes for preparing 3-ethyl 5-methyl 1H-pyrazole-3,5-dicarboxylate?
The compound is typically synthesized via tandem cross-coupling/electrocyclization of enol triflates. For example, (Z)-ethyl acrylate derivatives react with diazoacetates under basic conditions (e.g., triethylamine or N-methylmorpholine) in polar solvents like DMF or acetonitrile. Yields vary depending on substituents; for instance, cyclohexyl and phenethyl derivatives achieved 92% and 35% yields, respectively, highlighting solvent and base sensitivity . Alternative methods include condensation of pyrazole precursors with esterifying agents, as seen in the synthesis of diethyl pyrazole-3,5-dicarboxylate derivatives .
Q. How are NMR and LC/MS data interpreted to confirm the structure of this compound?
¹H and ¹³C NMR spectra provide critical structural insights. Key signals include:
- A broad singlet near δ 10.8 ppm for the NH proton .
- Quartets (δ ~4.4 ppm) and triplets (δ ~1.4 ppm) for ethyl ester groups.
- Multiplicities in aromatic/cyclic regions (e.g., δ 7.2–7.5 ppm for phenyl substituents) . LC/MS confirms molecular weight via positive/negative ion modes (e.g., M+Na or M-H peaks). HRMS-ESI validates exact mass (e.g., Δ <1 ppm error) .
Q. What purification techniques are recommended for isolating this compound?
Column chromatography (silica gel, EtOAc/hexane) is standard. For crystalline derivatives, recrystallization from ethanol/DMF mixtures improves purity. Melting points (e.g., 72–75°C or 110–113°C) serve as purity indicators .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reaction outcomes in pyrazole dicarboxylate synthesis?
Bulky substituents (e.g., cyclohexyl or trimethylsilyl groups) reduce yields due to steric hindrance during cyclization. Electron-withdrawing groups (e.g., nitro or trifluoromethyl) stabilize intermediates, improving yields but requiring adjusted reaction times . For example, phenethyl derivatives showed lower yields (35%) compared to less hindered analogs .
Q. How can researchers optimize reaction yields and selectivity when synthesizing substituted derivatives?
- Solvent choice: Acetonitrile improves solubility for polar intermediates vs. DMF .
- Base selection: Triethylamine may reduce side reactions compared to N-methylmorpholine in certain cases .
- Temperature control: Electrochemical aromatization at 135°C achieves 89% yield for tricarboxylate derivatives .
- Catalyst screening: Transition-metal catalysts (e.g., Pd for cross-coupling) remain underexplored but could enhance regioselectivity.
Q. What strategies resolve contradictions between theoretical and experimental spectral data?
- Dynamic effects: Broad NH signals in NMR may indicate tautomerism or hydrogen bonding .
- X-ray crystallography: Resolves ambiguities in regiochemistry, as seen in dihydro-pyridine-pyrazole hybrids .
- DFT calculations: Predict ¹³C chemical shifts to validate assignments, especially for crowded cyclohexyl carbons .
Q. How can electrochemical methods be applied to functionalize pyrazole dicarboxylates?
Electrochemical oxidation enables aromatization of dihydropyrazole intermediates. For example, applying 3.75F charge at 135°C converts dihydro-tricarboxylates to aromatic pyrazoles with 89% efficiency, avoiding harsh chemical oxidants .
Methodological Considerations
-
Handling and Safety:
While 3-ethyl 5-methyl derivatives are not classified as hazardous, related pyrazoles may release toxic fumes (e.g., NOx) under combustion. Use fume hoods and PPE during synthesis . -
Derivative Design for Biological Applications:
1H-pyrazole-3,5-dicarboxylates serve as scaffolds for kinase inhibitors or antimicrobial agents. Introduce bioisosteres (e.g., trifluoromethyl or cyanomethyl groups) to enhance bioavailability . -
Data Reproducibility:
Document solvent purity, drying methods, and base equivalents, as trace moisture or stoichiometric errors significantly impact cyclization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
